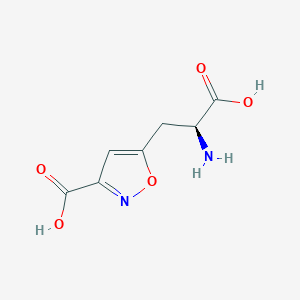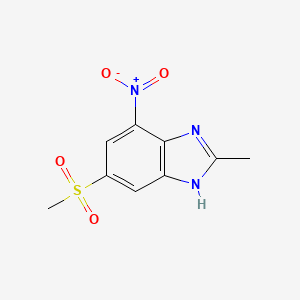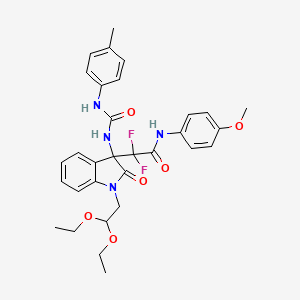
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an isoxazole ring and amino acid moieties, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the amino and carboxyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Amino Acid Derivatization: Introduction of amino and carboxyl groups through derivatization of amino acids.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Isoxazole-3-carboxylic acid derivatives: Compounds with similar isoxazole ring structures but different substituents.
Uniqueness
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H8N2O5 |
|---|---|
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
5-[(2S)-2-amino-2-carboxyethyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h2,4H,1,8H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
Clave InChI |
GQBAJUFCBWAHTK-BYPYZUCNSA-N |
SMILES isomérico |
C1=C(ON=C1C(=O)O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(ON=C1C(=O)O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)






![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)




